

Application Note and Protocol: FRET-based Enzymatic Inhibition Assay for GRL-1720

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Compound of Interest

Compound Name: GRL-1720

Cat. No.: B15073896

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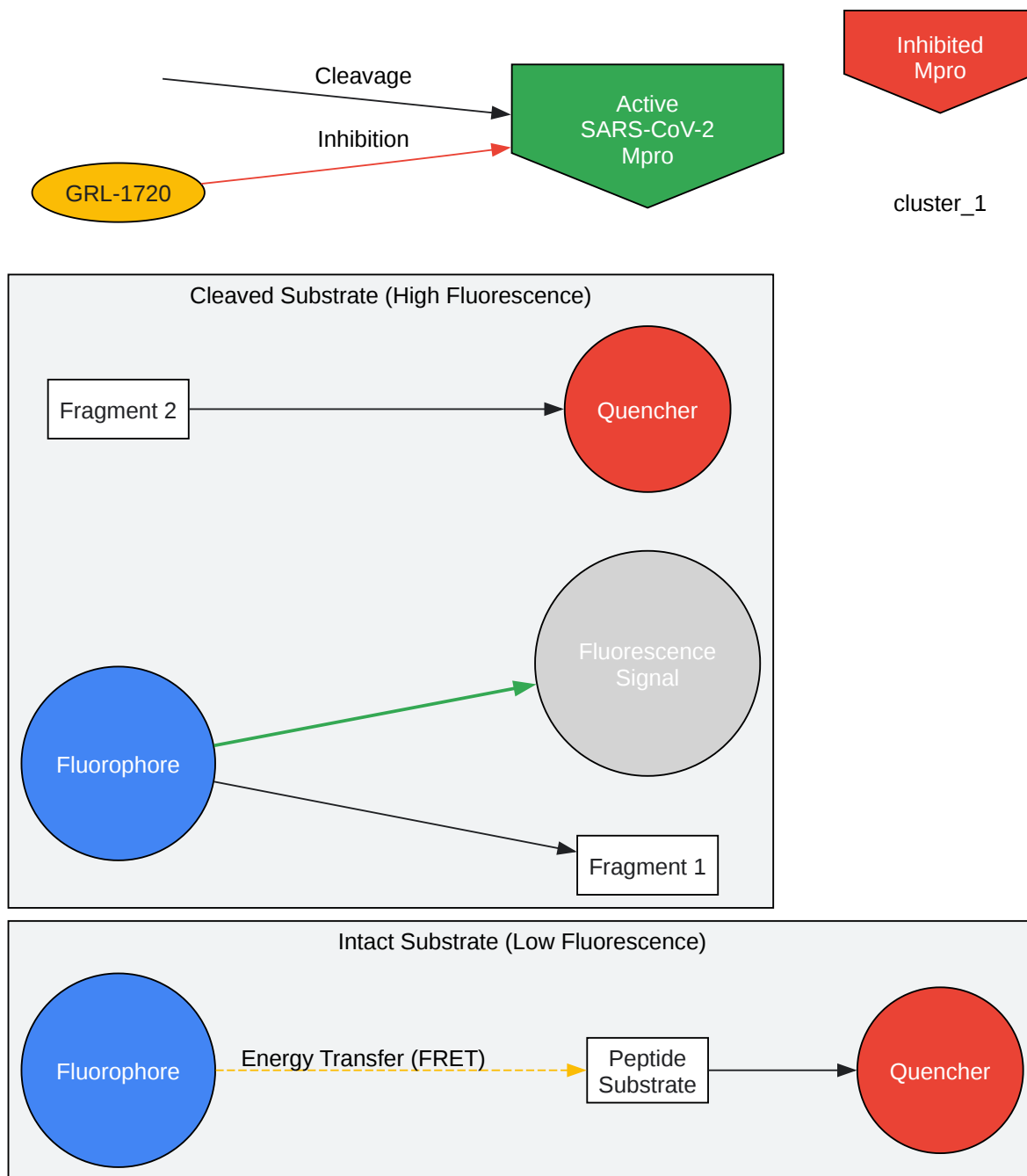
Introduction

GRL-1720 is a potent irreversible, covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). [1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication. [2] Its indispensable role and high conservation among coronaviruses make it an attractive target for antiviral drug development. [2]

This document provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay to determine the inhibitory activity of **GRL-1720** against SARS-CoV-2 Mpro. FRET assays are a sensitive and widely used method for monitoring protease activity and screening for inhibitors in a high-throughput format. [3][4][5][6] The principle of this assay relies on a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzymatic activity. [4][7]

Principle of the FRET-based Inhibition Assay

The FRET-based assay for SARS-CoV-2 Mpro inhibition utilizes a specific peptide substrate that mimics the natural cleavage site of the enzyme. This substrate is flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). When the substrate is intact, the energy from the excited fluorophore is transferred to the quencher, resulting in minimal fluorescence emission. In the presence of active Mpro, the peptide is cleaved, separating the fluorophore from the quencher and causing a measurable increase in fluorescence. The inhibitory effect of a compound like **GRL-1720** is quantified by its ability to prevent this cleavage and thus reduce the fluorescence signal.



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Caption: Principle of the FRET-based enzymatic assay for Mpro inhibition.

Quantitative Data for GRL-1720

The following tables summarize the reported inhibitory potency of **GRL-1720** against SARS-CoV-2 Mpro and its antiviral activity.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro by **GRL-1720**

Parameter	Value	Reference
IC50 (10 min incubation)	$0.32 \pm 0.02 \mu\text{M}$	[1]
Ki	$2.15 \pm 0.49 \mu\text{M}$	[1]
kinact	$2.53 \pm 0.27 \text{ min}^{-1}$	[1]
kinact/Ki	$19,610 \text{ M}^{-1}\text{s}^{-1} \pm 4,930 \text{ M}^{-1}\text{s}^{-1}$	[1]
Inhibition Type	Irreversible, Covalent	[1]

Table 2: Antiviral Activity of **GRL-1720** against SARS-CoV-2 in Cell-Based Assays

Cell Line	Assay Type	Parameter	Value	Reference
VeroE6	RNA-qPCR	EC50	$15 \pm 4 \mu\text{M}$	[1][8]
VeroE6	Cytopathic Effect	CC50	$>100 \mu\text{M}$	[1]

Experimental Protocol

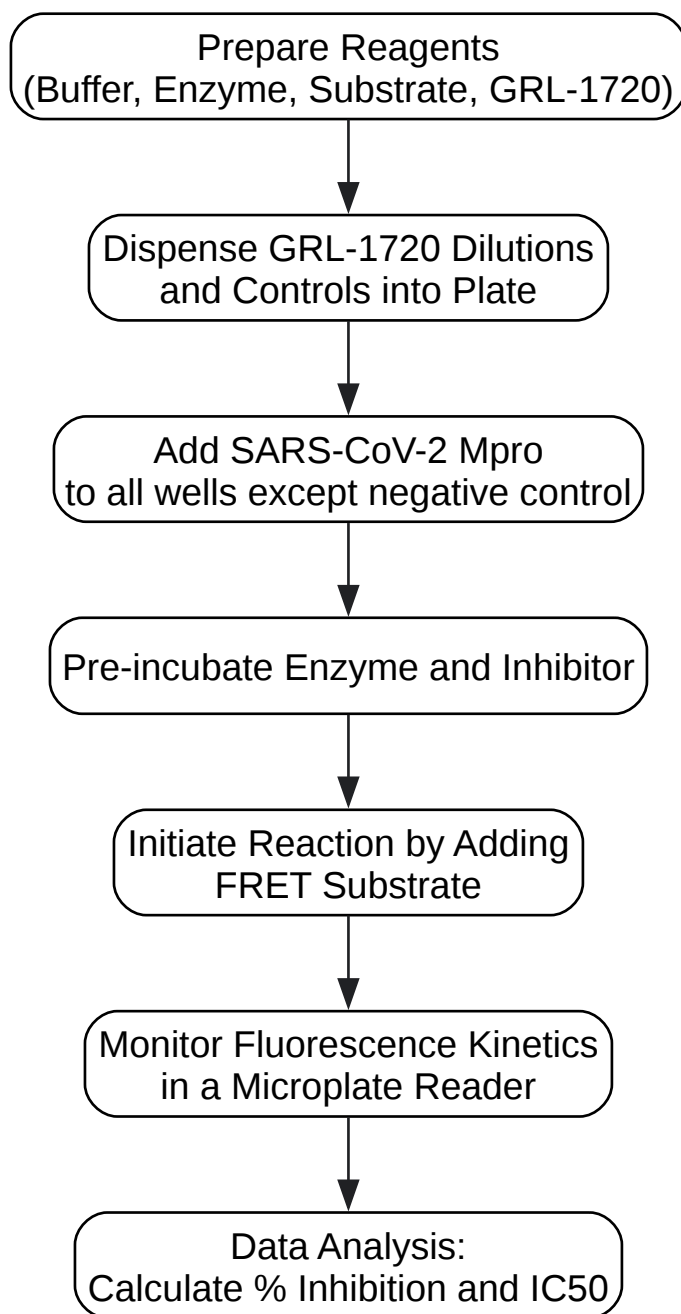
This protocol is designed for a 96-well or 384-well plate format suitable for microplate readers.

Materials and Reagents

- SARS-CoV-2 Mpro: Recombinant, purified enzyme.
- FRET Substrate: A suitable fluorescently labeled peptide substrate for Mpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans). The cleavage site is indicated by the arrow.
- GRL-1720**: Stock solution in DMSO.

- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
- DMSO: ACS grade or higher.
- 96-well or 384-well black, flat-bottom plates: Low-binding, suitable for fluorescence measurements.
- Microplate reader: Capable of fluorescence excitation at ~340 nm and emission detection at ~490 nm.

Experimental Workflow



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Caption: Experimental workflow for the FRET-based Mpro inhibition assay.

Detailed Procedure

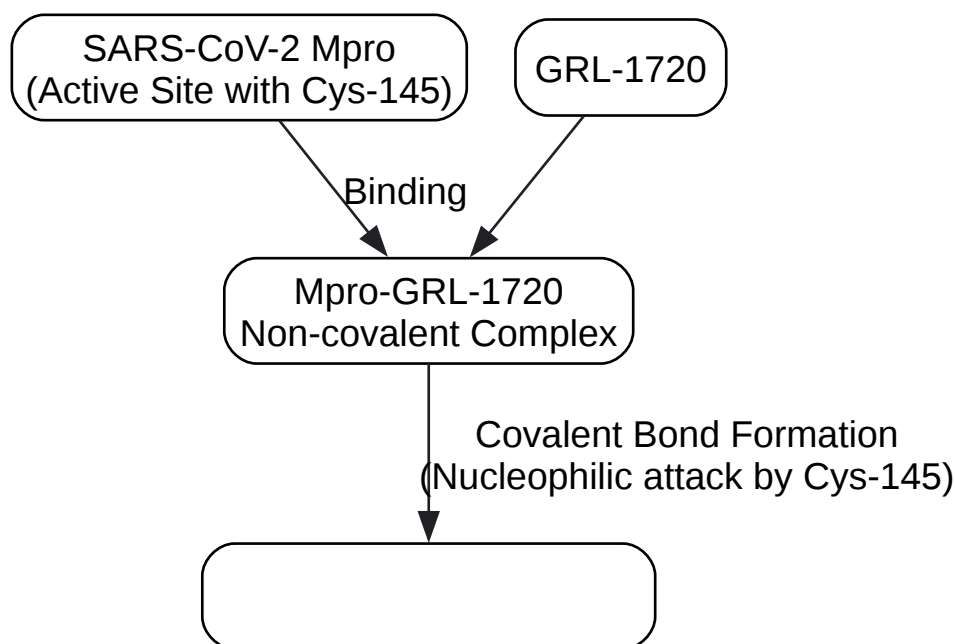
- Preparation of Reagents:
 - Prepare a stock solution of **GRL-1720** in 100% DMSO.

- Prepare serial dilutions of **GRL-1720** in assay buffer containing a final DMSO concentration of 1% (or matching the final assay concentration). Include a vehicle control (1% DMSO in assay buffer) and a no-enzyme control.
- Thaw the Mpro enzyme and FRET substrate on ice.
- Dilute the Mpro enzyme to the desired working concentration in cold assay buffer.
- Dilute the FRET substrate to the desired working concentration in assay buffer.
- Assay Plate Setup:
 - Add 5 μ L of each **GRL-1720** dilution or control to the wells of the microplate.
 - Add 40 μ L of diluted Mpro enzyme solution to all wells except the no-enzyme control wells (add 40 μ L of assay buffer to these).
- Pre-incubation:
 - Mix the plate gently by shaking for 30 seconds.
 - Pre-incubate the plate at room temperature (or 37°C) for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding 5 μ L of the FRET substrate solution to all wells. The final volume in each well should be 50 μ L.
 - Immediately place the plate in the microplate reader.
 - Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C. Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm. Record data every 60 seconds.
- Data Analysis:

- Determine the reaction rate (initial velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
- Calculate the percentage of inhibition for each **GRL-1720** concentration using the following formula:
- Plot the percentage of inhibition against the logarithm of the **GRL-1720** concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mechanism of Action of GRL-1720

GRL-1720 acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue (Cys-145) in the active site of SARS-CoV-2 Mpro.[1] The catalytic dyad, consisting of His-41 and Cys-145, is crucial for the protease's function. **GRL-1720**'s reactive group is attacked by the nucleophilic Cys-145, leading to the formation of a stable covalent adduct and the inactivation of the enzyme.[1]



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Caption: Simplified mechanism of action for **GRL-1720** inhibition of Mpro.

Troubleshooting

- High background fluorescence: Ensure the use of black-walled plates. Check for autofluorescence of the test compounds.
- Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase incubation times.
- Inconsistent results: Ensure proper mixing and temperature control. Check the stability of reagents.

Conclusion

This FRET-based assay provides a robust and sensitive method for characterizing the inhibitory activity of **GRL-1720** against SARS-CoV-2 Mpro. The detailed protocol and quantitative data presented herein will be valuable for researchers and scientists in the field of antiviral drug discovery and development. The provided diagrams offer a clear visual representation of the assay principle, experimental workflow, and the inhibitor's mechanism of action.

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